![molecular formula C8H17N3O3SSi B14238508 N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine CAS No. 362478-61-3](/img/structure/B14238508.png)
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine is a compound that combines the properties of silanes and thiadiazoles. It is known for its ability to form strong bonds with both organic and inorganic materials, making it useful in various applications such as surface modification, adhesion promotion, and as a crosslinking agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-chloropropyltrimethoxysilane with 1,3,4-thiadiazol-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is heated to a specific temperature, and the progress is monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are essential for crosslinking and adhesion.
Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or moisture in the air.
Condensation: Catalysts such as acids or bases can accelerate the condensation reaction.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.
Major Products Formed
Hydrolysis: Silanol groups.
Condensation: Siloxane bonds.
Substitution: Various substituted thiadiazole derivatives
Aplicaciones Científicas De Investigación
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of coatings, adhesives, and sealants to enhance their performance and durability
Mecanismo De Acción
The mechanism of action of N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the strong adhesion and crosslinking properties of the compound. The thiadiazole ring can interact with various molecular targets, enhancing the compound’s functionality in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- N-[3-(Trimethoxysilyl)propyl]aniline
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts additional chemical reactivity and functionality compared to other similar compounds. This makes it particularly useful in applications requiring strong adhesion and crosslinking properties .
Propiedades
Número CAS |
362478-61-3 |
|---|---|
Fórmula molecular |
C8H17N3O3SSi |
Peso molecular |
263.39 g/mol |
Nombre IUPAC |
N-(3-trimethoxysilylpropyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H17N3O3SSi/c1-12-16(13-2,14-3)6-4-5-9-8-11-10-7-15-8/h7H,4-6H2,1-3H3,(H,9,11) |
Clave InChI |
KWIIXUHFRGMVGB-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCNC1=NN=CS1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)
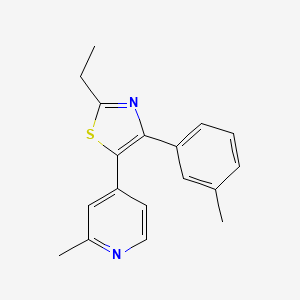
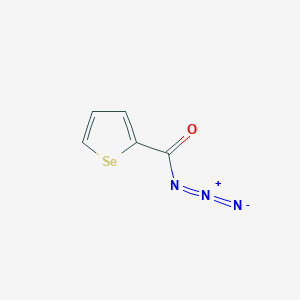
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
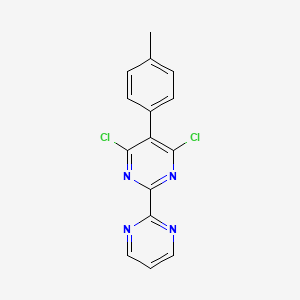
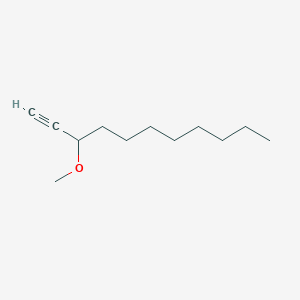
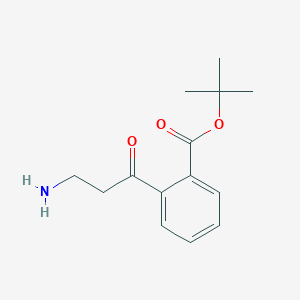
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)

![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)


